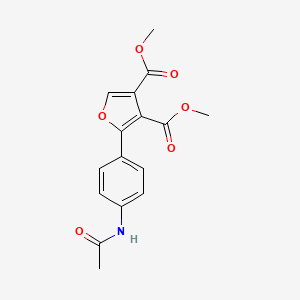
4-Acetamido-3-bromobenzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamido-3-bromobenzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It features a benzene ring substituted with an acetamido group, a bromine atom, and a sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-3-bromobenzene-1-sulfonic acid typically involves multiple steps, starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated to form nitrobenzene.
Bromination: Nitrobenzene undergoes bromination to introduce a bromine atom at the meta position.
Reduction: The nitro group is reduced to an amino group.
Acetylation: The amino group is acetylated to form the acetamido group.
Sulfonation: Finally, the compound is sulfonated to introduce the sulfonic acid group
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetamido-3-bromobenzene-1-sulfonic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetamido and sulfonic acid groups.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Sulfonation: SO3/H2SO4
Reduction: H2/Pd
Acetylation: Ac2O/Pyridine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
4-Acetamido-3-bromobenzene-1-sulfonic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-acetamido-3-bromobenzene-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds, while the acetamido group can participate in hydrogen bonding and hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards different targets, influencing its biological and chemical activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetamidobenzenesulfonic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromobenzenesulfonic acid: Lacks the acetamido group, affecting its hydrogen bonding capabilities.
4-Acetamido-3-chlorobenzene-1-sulfonic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
4-Acetamido-3-bromobenzene-1-sulfonic acid is unique due to the presence of both the acetamido and bromine substituents, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions and reactions that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
76382-56-4 |
|---|---|
Molekularformel |
C8H8BrNO4S |
Molekulargewicht |
294.12 g/mol |
IUPAC-Name |
4-acetamido-3-bromobenzenesulfonic acid |
InChI |
InChI=1S/C8H8BrNO4S/c1-5(11)10-8-3-2-6(4-7(8)9)15(12,13)14/h2-4H,1H3,(H,10,11)(H,12,13,14) |
InChI-Schlüssel |
XRAQXBJSJBTHGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)




![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)





![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)

